7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol
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Overview
Description
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol: is an organic compound belonging to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its interesting structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Lewis acids such as AlCl3 or BF3
Solvents: Non-polar solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Hydrogenation to form saturated alcohols using catalysts like Pd/C.
Substitution: Halogenation or alkylation reactions using reagents like NBS or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst, NaBH4 in methanol
Substitution: NBS in CCl4, alkyl halides in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-one
- Bicyclo[2.2.2]octane-2,5-dione
Uniqueness
Compared to similar compounds, 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(222)oct-5-ene-2-methanol stands out due to its unique combination of functional groups and bicyclic structure
Properties
CAS No. |
84963-29-1 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(3,5-dimethyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)prop-2-en-1-ol |
InChI |
InChI=1S/C16H26O/c1-6-15(17)16-11(5)13-8-12(9(2)3)14(16)7-10(13)4/h6-7,9,11-17H,1,8H2,2-5H3 |
InChI Key |
LEPGSXUGAUWCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C1C(C=C)O)C=C2C)C(C)C |
Origin of Product |
United States |
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